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molecular formula C9H10BrN B1340893 6-bromo-2,3-dihydro-1H-inden-1-amine CAS No. 907973-36-8

6-bromo-2,3-dihydro-1H-inden-1-amine

Cat. No. B1340893
M. Wt: 212.09 g/mol
InChI Key: DUPHONQIBOZOHL-UHFFFAOYSA-N
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Patent
US07598417B2

Procedure details

The title indanamine was generated from 6-bromo-1-indanone (2.00 g, 9.50 mmol), NaBH3CN (4.20 g, 66.84 mmol) and NH4OAc (22.00 g, 0.29 mol) according to the protocols as outlined in general procedure C. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 1.59-1.73 (m, 3H), 2.44-2.56 (m, 1H), 2.70-2.82 (m, 1H), 2.84-2.98 (m, 1H), 4.29-4.40 (m, 1H), 6.98-7.18 (m, 1H), 7.26-7.38 (m, 1H), 7.4 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
NH4OAc
Quantity
22 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[Br:11]C1C=C2C(CCC2=O)=CC=1.[BH3-]C#N.[Na+]>>[Br:11][C:7]1[CH:8]=[C:9]2[C:4]([CH2:3][CH2:2][CH:1]2[NH2:10])=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)N
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C2CCC(C2=C1)=O
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Four
Name
NH4OAc
Quantity
22 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C2CCC(C2=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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